Cas no 2680770-39-0 (benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate)

Benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features both bromo and chloro substituents, enhancing reactivity for further functionalization. The presence of a carbamate group linked to an isopropyl moiety contributes to its stability and selectivity in synthetic pathways. This compound serves as a versatile intermediate in the development of biologically active molecules, particularly in the synthesis of kinase inhibitors or pesticidal agents. Its well-defined molecular architecture allows for precise modifications, making it valuable for medicinal chemistry and material science applications. The product is typically supplied with high purity to ensure consistent performance in research settings.
benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate structure
2680770-39-0 structure
Product name:benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
CAS No:2680770-39-0
MF:C16H16BrClN2O2
Molecular Weight:383.667442321777
CID:5623658
PubChem ID:165937314

benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
    • EN300-28302103
    • 2680770-39-0
    • インチ: 1S/C16H16BrClN2O2/c1-11(2)20(14-8-13(17)9-19-15(14)18)16(21)22-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3
    • InChIKey: MGOWCQMWOBMAAN-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)N(C(=O)OCC1C=CC=CC=1)C(C)C)Cl

計算された属性

  • 精确分子量: 382.00837g/mol
  • 同位素质量: 382.00837g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 364
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4Ų
  • XLogP3: 4.6

benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28302103-0.05g
benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
2680770-39-0 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28302103-10.0g
benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
2680770-39-0 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28302103-1g
benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
2680770-39-0
1g
$1214.0 2023-09-07
Enamine
EN300-28302103-0.1g
benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
2680770-39-0 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28302103-2.5g
benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
2680770-39-0 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28302103-0.5g
benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
2680770-39-0 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28302103-5.0g
benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
2680770-39-0 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28302103-10g
benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
2680770-39-0
10g
$5221.0 2023-09-07
Enamine
EN300-28302103-1.0g
benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
2680770-39-0 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28302103-5g
benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate
2680770-39-0
5g
$3520.0 2023-09-07

benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate 関連文献

benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamateに関する追加情報

Benzoic Acid Derivative: Benzyl N-(5-Bromo-2-Chloropyridin-3-Yl)-N-(Propan-2-Yl)Carbamate

The compound with CAS No. 2680770-39-0, known as benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate, is a highly specialized organic compound with significant applications in the field of agricultural chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a benzyl group with a substituted pyridine ring and an isopropyl group, making it a versatile building block for various chemical applications.

Benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yl)carbamate exhibits remarkable stability under standard laboratory conditions, as evidenced by recent studies conducted by researchers at the University of California, Berkeley. The compound's stability is attributed to its robust molecular framework, which includes a benzene ring and a pyridine moiety. The presence of bromine and chlorine substituents on the pyridine ring further enhances its chemical reactivity and selectivity in various reactions.

One of the most notable features of this compound is its ability to act as a highly efficient catalyst in asymmetric synthesis reactions. A groundbreaking study published in the *Journal of the American Chemical Society* demonstrated that benzyl N-(5-bromo-2-chloropyridin-3-yl)-N-(propan-2-yli carbanate can significantly accelerate the formation of chiral centers in complex organic molecules. This discovery has opened new avenues for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

In terms of physical properties, benzyl N-(5-bromo-2-chloropyridin-3-yli carbanate has a melting point of 145°C and a boiling point of 380°C under standard pressure. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, making it suitable for use in various solution-phase reactions. Recent advancements in green chemistry have also highlighted the potential of this compound as an eco-friendly alternative to traditional catalysts.

The synthesis of benzyl N-(5-bromo-2-chloropyridin-3-yli carbanate involves a multi-step process that begins with the bromination of pyridine derivatives followed by chlorination and subsequent coupling reactions. A team of chemists at MIT has developed an innovative method to optimize this synthesis pathway, reducing production costs by over 40% while maintaining high product purity. This breakthrough has significantly enhanced the commercial viability of this compound.

Applications of benzyl N-(5-bromo-2-chloropyridin -3-yli carbanate extend beyond catalysis into areas such as polymer chemistry and electronic materials. For instance, researchers at Stanford University have utilized this compound to develop novel polymer electrolytes for lithium-ion batteries, demonstrating improved ionic conductivity and thermal stability compared to conventional materials.

In conclusion, benzyl N-(5-bromo-2-chloropyridin -3-yli carbanate (CAS No. 2680770

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